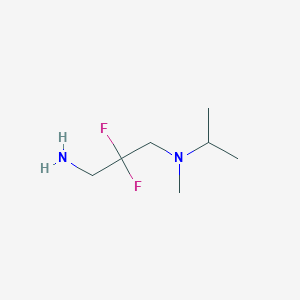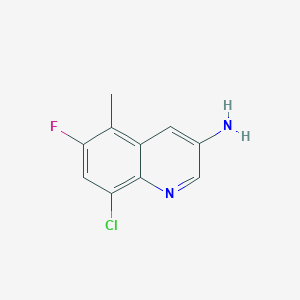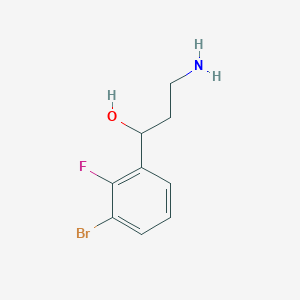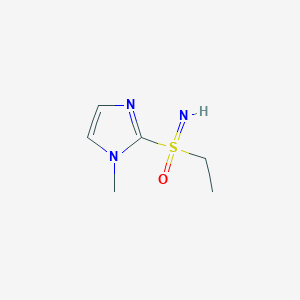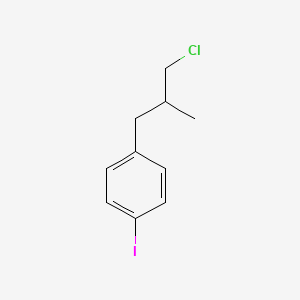![molecular formula C10H16N4O2 B13182857 N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13182857.png)
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is a chemical compound that features both morpholine and imidazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the morpholine ring imparts unique chemical properties, making it a versatile compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of morpholine with an appropriate imidazole derivative. One common method involves the use of a coupling reagent to facilitate the formation of the desired product. For example, the reaction between 2-chloroethyl morpholine and imidazole-1-carboxamide in the presence of a base such as triethylamine can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or imidazole moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream biological pathways . The exact mechanism depends on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Morpholin-4-ylethyl)-2-(1-naphthyloxy)acetamide: This compound shares the morpholine moiety and has similar biological activities.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Another compound with a morpholine ring, known for its inhibitory activity against specific enzymes.
Uniqueness
N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide is unique due to the presence of both morpholine and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C10H16N4O2 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H16N4O2/c15-10(14-4-1-11-9-14)12-2-3-13-5-7-16-8-6-13/h1,4,9H,2-3,5-8H2,(H,12,15) |
Clave InChI |
SKMLXEIHEBDTEK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


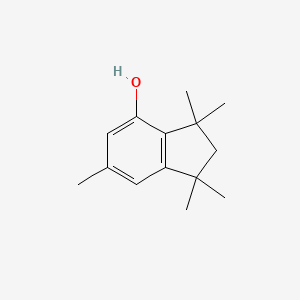

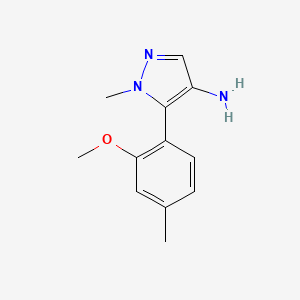
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
